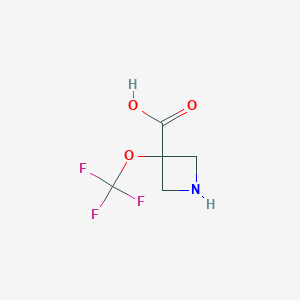
3-(Trifluoromethoxy)azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethoxy)azetidine-3-carboxylic acid is a heterocyclic compound that features a four-membered azetidine ring with a trifluoromethoxy group and a carboxylic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethoxy)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethoxy and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the treatment of 3-bromoazetidines with nucleophiles such as potassium cyanide, potassium thiocyanate, sodium azide, and potassium phenoxide in dimethyl sulfoxide at 60°C can yield various azetidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The azetidine ring can be functionalized through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Ring-Opening Reactions: Due to the strain in the four-membered ring, it can undergo ring-opening reactions under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles (e.g., potassium cyanide, sodium azide), oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various azetidine derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
3-(Trifluoromethoxy)azetidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its unique structural features.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the effects of trifluoromethoxy and azetidine groups on biological activity.
Industrial Applications: It may be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the azetidine ring can provide rigidity and conformational constraints.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxylic acid: Lacks the trifluoromethoxy group, making it less lipophilic.
3-(Trifluoromethyl)azetidine-3-carboxylic acid: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
3-(Methoxy)azetidine-3-carboxylic acid: Contains a methoxy group instead of trifluoromethoxy, affecting its chemical properties.
Uniqueness
3-(Trifluoromethoxy)azetidine-3-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it a valuable compound for designing molecules with specific properties and activities.
Properties
CAS No. |
1638920-43-0 |
|---|---|
Molecular Formula |
C5H6F3NO3 |
Molecular Weight |
185.10 g/mol |
IUPAC Name |
3-(trifluoromethoxy)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C5H6F3NO3/c6-5(7,8)12-4(3(10)11)1-9-2-4/h9H,1-2H2,(H,10,11) |
InChI Key |
CBEPYFHNVGMAQX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


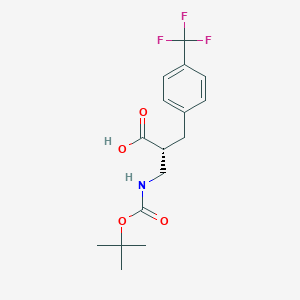

![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
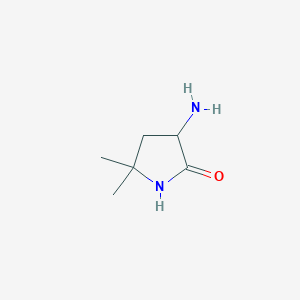
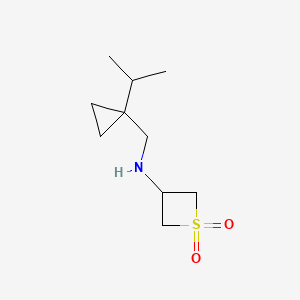
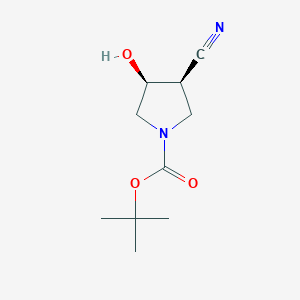
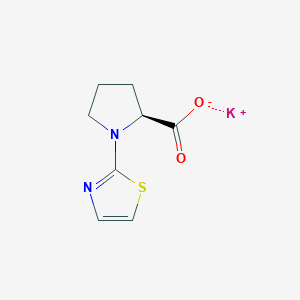
![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)
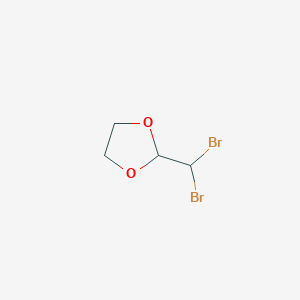
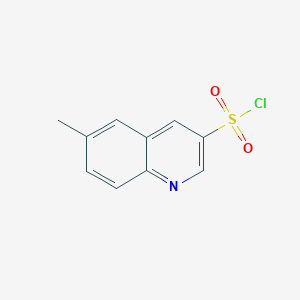
![tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B12954477.png)


![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B12954505.png)
